

Technical Guide: Spectroscopic Analysis of 3-Oxo-4-phenylbutanenitrile

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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanenitrile

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This technical guide provides a detailed overview of the spectroscopic data for **3-Oxo-4-phenylbutanenitrile** (CAS No. 19212-27-2), a β -ketonitrile with significant applications in organic synthesis and as a potential intermediate in pharmaceutical development. The document outlines predicted and typical spectroscopic values based on the compound's structure, alongside standardized experimental protocols for acquiring such data.

Compound Information:

- IUPAC Name: **3-oxo-4-phenylbutanenitrile**[\[1\]](#)
- Molecular Formula: $C_{10}H_9NO$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 159.18 g/mol [\[1\]](#)[\[3\]](#)
- CAS Number: 19212-27-2[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted Spectroscopic Data

While experimentally obtained spectra for **3-Oxo-4-phenylbutanenitrile** are not publicly available in detail, the following tables summarize the predicted and typical spectroscopic characteristics based on its chemical structure, which includes a phenyl group, a ketone, and a nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Ar-H
~ 3.80	Singlet	2H	Ph- $\text{CH}_2\text{-C=O}$
~ 3.50	Singlet	2H	$\text{O=C-CH}_2\text{-CN}$

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 201.0	C=O
~ 133.0	Ar-C (quat)
~ 129.0	Ar-CH
~ 128.5	Ar-CH
~ 127.0	Ar-CH
~ 116.0	$\text{C}\equiv\text{N}$
~ 49.0	Ph- $\text{CH}_2\text{-C=O}$
~ 28.0	$\text{O=C-CH}_2\text{-CN}$

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Data

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3030	Medium	C-H stretch (aromatic)
~ 2950, 2870	Medium	C-H stretch (aliphatic)
~ 2250	Medium	C≡N stretch (nitrile)
~ 1720	Strong	C=O stretch (ketone)
~ 1600, 1495	Medium	C=C stretch (aromatic ring)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance (%)	Assignment
159	Moderate	[M] ⁺ (Molecular Ion)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
68	Moderate	[M - C ₇ H ₇ O] ⁺ or other fragmentation
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for a compound of this nature.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Oxo-4-phenylbutanenitrile** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

- ^1H NMR Acquisition:
 - The instrument is tuned and the magnetic field is shimmed for homogeneity.
 - A standard single-pulse experiment is performed.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
 - Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the compound is ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:

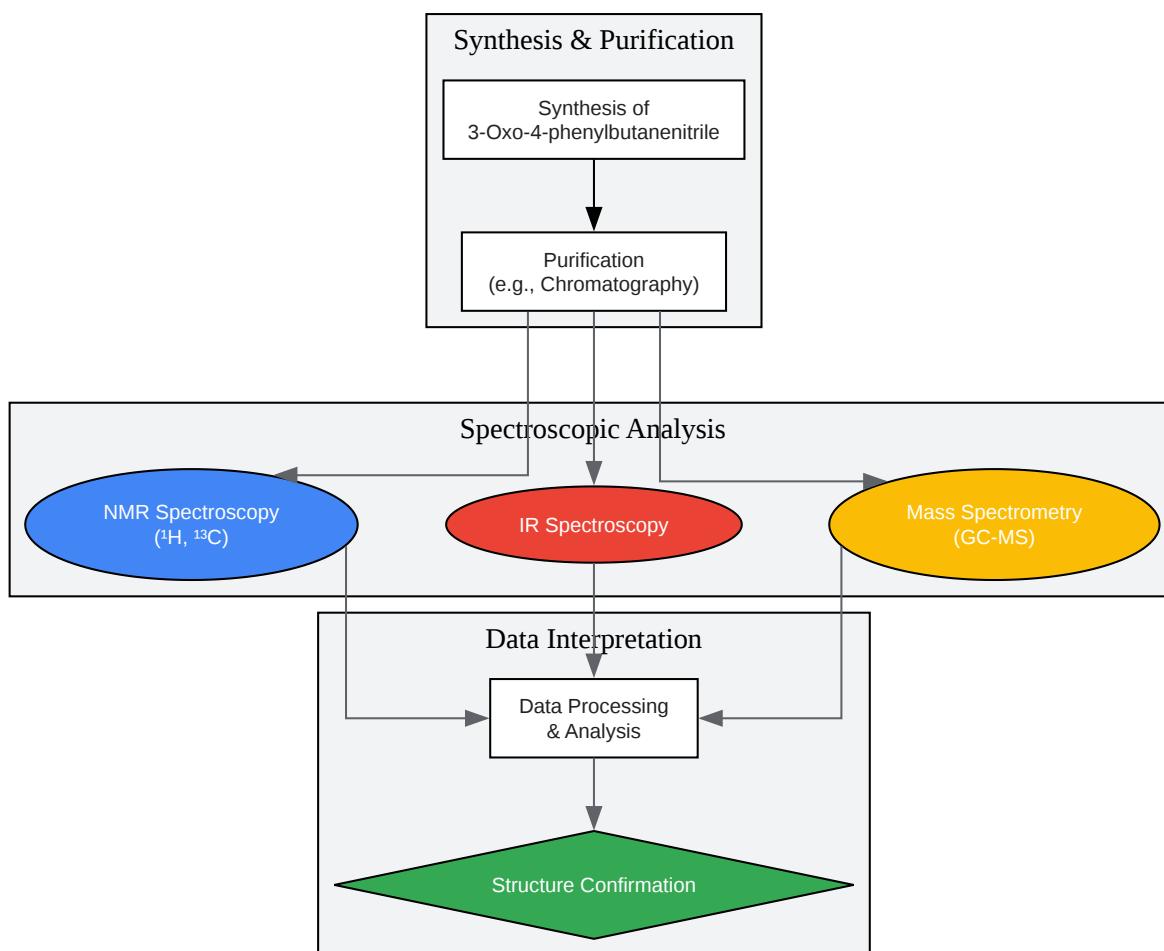
- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
- The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of a pure compound.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **3-Oxo-4-phenylbutanenitrile**.



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A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

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References

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- 3. lookchem.com [lookchem.com]
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